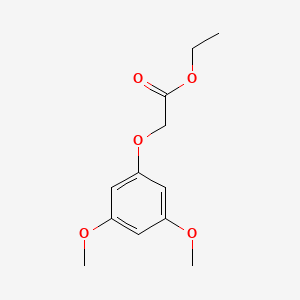
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
- Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
115109-77-8 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
ethyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3 |
Clé InChI |
GEGZNXPSKSOPMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
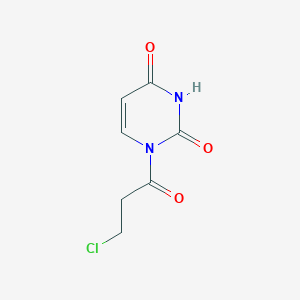
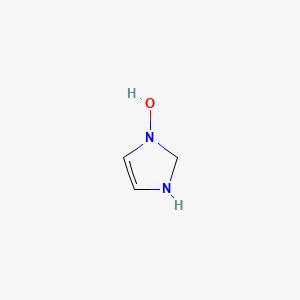
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
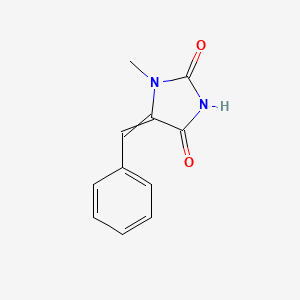
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
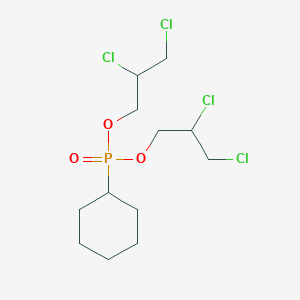
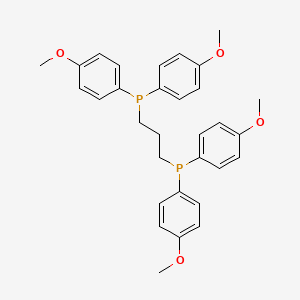
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
